molecular formula C21H23Cl3N4O B12026713 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12026713
M. Wt: 453.8 g/mol
InChI Key: BLSBUZAGARPYFQ-MFKUBSTISA-N
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Description

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, chlorobenzyl group, and dichlorophenyl group. Its molecular formula is C22H24Cl3N4O, and it has a molecular weight of 467.82 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23Cl3N4O

Molecular Weight

453.8 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H23Cl3N4O/c1-15(16-6-7-19(23)20(24)12-16)25-26-21(29)14-28-10-8-27(9-11-28)13-17-4-2-3-5-18(17)22/h2-7,12H,8-11,13-14H2,1H3,(H,26,29)/b25-15+

InChI Key

BLSBUZAGARPYFQ-MFKUBSTISA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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